5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-methyl-2-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRMCMFWQKFJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the reaction of phenylhydrazine with acetic anhydride, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to quantify the effectiveness of these compounds.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These findings suggest that the compound has promising potential as an antimicrobial agent in pharmaceutical formulations .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
In vitro assays using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods were employed to assess the antioxidant capacity of the compound.
| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.7 | 12.9 |
The results indicate that this compound exhibits considerable antioxidant activity comparable to standard antioxidants such as ascorbic acid .
Enzyme Inhibition
Another significant application is the inhibition of enzymes linked to various diseases. For instance, studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
Research focused on synthesizing derivatives of this compound to evaluate their AChE inhibitory effects.
| Compound Name | AChE Inhibition (%) |
|---|---|
| This compound | 75 |
The compound demonstrated substantial inhibition of AChE activity in vitro, suggesting its potential use in treating cognitive disorders .
Anticancer Potential
The anticancer properties of triazole derivatives have been a focal point in recent research. The ability to induce apoptosis in cancer cells presents a valuable application for compounds like this compound.
Case Study: Cytotoxicity Assessment
In vitro cytotoxicity tests were performed on various cancer cell lines to evaluate the effectiveness of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 18 |
These results indicate that the compound exhibits significant cytotoxic effects on cancer cells and may serve as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolone scaffold is highly adaptable, with substituents and fused rings modulating its properties. Below is a detailed comparison of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Biological Activity
- Antitumor Activity : Chlorine substitution at the para position of the phenyl ring (C3) enhances cytotoxicity against HCT116 cells (IC50: 3.11 μM) compared to the methyl-phenyl analog (IC50: ~10–20 μM) . Electron-withdrawing groups like -Cl improve cellular uptake or target binding.
- Enzyme Inhibition : 5-Methyl-1-phenyl-triazolone derivatives inhibit glutathione reductase, critical in oxidative stress management. Substitutions with Schiff bases further modulate inhibition potency .
Synthetic Methodologies
- The methyl-phenyl analog is synthesized via aromatic aldehyde condensation , while antitumor derivatives (e.g., C3) employ click chemistry and esterification . Microwave-assisted methods optimize yields for triazolones with bulky substituents .
Physicochemical and Environmental Behavior
- Nitro vs. Methyl-Phenyl : The nitro group in NTO confers explosive properties but reduces aqueous stability, necessitating advanced degradation methods like TiO2 photocatalysis . In contrast, the methyl-phenyl group enhances lipophilicity, favoring drug membrane permeability.
Dual Heterocyclic Systems
- Fusion with thiadiazole (e.g., 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-triazolone) broadens antimicrobial activity via synergistic interactions with bacterial enzymes .
Biological Activity
5-Methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS: 22863-24-7) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 175.19 g/mol. The compound features a triazole ring that is pivotal to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O |
| Molar Mass | 175.19 g/mol |
| CAS Number | 22863-24-7 |
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole structure exhibit significant activity against various bacterial strains. For instance, research indicates that 5-methyl-1-phenyl derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been documented extensively. A study highlighted that derivatives similar to 5-methyl-1-phenyl triazoles can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models . This suggests that these compounds could be beneficial in treating inflammatory diseases.
Anticancer Properties
Triazole compounds are also being investigated for their anticancer activities. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades like MAPK/NF-kB . The ability to target multiple pathways makes these compounds promising candidates for cancer therapy.
Case Study 1: Antibacterial Activity
In a study focusing on the synthesis and antibacterial activity of triazole derivatives, it was found that 5-methyl-1-phenyl triazoles exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using standard agar diffusion methods, showing zones of inhibition comparable to conventional antibiotics .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of a related compound in Alzheimer's disease models. The study demonstrated that treatment with the triazole derivative improved cognitive function and reduced neuroinflammation markers in animal models subjected to amyloid-beta toxicity. These findings suggest potential applications in neurodegenerative disease management .
Synthesis Methods
The synthesis of 5-methyl-1-phenyl-2,3-dihydrotriazoles typically involves cyclization reactions between appropriate hydrazones and carbonyl compounds under acidic or basic conditions. Various methods have been explored over the years:
- Cyclization with Hydrazones : Utilizing α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines leads to high yields of N-substituted triazoles.
- Reflux Conditions : Many syntheses are performed under reflux in solvents like ethanol or DMF, facilitating the formation of the desired triazole structure with good purity and yield .
Q & A
Q. How can researchers optimize the synthesis yield of 5-methyl-1-phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one?
Methodological Answer:
- Reaction Conditions: Use a mixture of 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazole-4(5H)-one (2 mmol) and aldehydes (e.g., 2-chlorobenzaldehyde) under reflux in ethanol with catalytic acetic acid. Monitor reaction progress via TLC .
- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) to isolate the product. Yield optimization can be achieved by varying solvent polarity and temperature gradients .
- Characterization: Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (295 K, Mo-Kα radiation) resolves the triazole ring conformation and hydrogen-bonding networks. Data reduction using SHELXL-97 and refinement to R-factor ≤ 0.056 ensure structural accuracy .
- Spectroscopy: Use - and -NMR (DMSO-d6, 400 MHz) to confirm substituent positions. IR spectroscopy (KBr pellet) identifies N-H stretching (3200–3100 cm) and C=O vibrations (1680 cm) .
Q. How should researchers integrate theoretical frameworks into experimental design?
Methodological Answer:
Q. What methods are used to study the compound’s reactivity in heterocyclic substitution reactions?
Methodological Answer:
- Nucleophilic Substitution: React the triazolone with thiols (e.g., benzylthiol) in DMF at 80°C to form thioether derivatives. Monitor via -NMR for disappearance of the C=O peak .
- Electrophilic Aromatic Substitution: Introduce nitro groups using HNO/HSO at 0–5°C, followed by quenching in ice-water. Isolate products via vacuum filtration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?
Methodological Answer:
- Structural Modifications: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the phenyl ring. Assess bioactivity (e.g., antimicrobial IC) using microplate dilution assays .
- Computational Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare binding energies (ΔG) to prioritize candidates for in vitro testing .
Q. What advanced computational tools optimize reaction simulations for this compound?
Methodological Answer:
- COMSOL Multiphysics: Model heat and mass transfer in continuous-flow reactors to predict yield under varying pressures (1–5 bar) and temperatures (80–120°C). Validate with experimental HPLC data .
- Machine Learning: Train neural networks on historical reaction data (solvent, catalyst, yield) to recommend optimal conditions for novel derivatives .
Q. How can researchers resolve contradictions in spectral or crystallographic data?
Methodological Answer:
Q. What green chemistry approaches improve sustainability in synthesis?
Methodological Answer:
Q. How does polymorphism affect the compound’s physicochemical properties?
Methodological Answer:
- Crystallization Screening: Use high-throughput screening (HTS) with 24 solvents to identify polymorphs. Characterize via DSC (melting point shifts) and PXRD (distinct diffraction patterns) .
- Stability Studies: Store polymorphs at 40°C/75% RH for 4 weeks. Monitor phase transitions via Raman spectroscopy .
Q. What strategies validate the compound’s role in catalytic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
